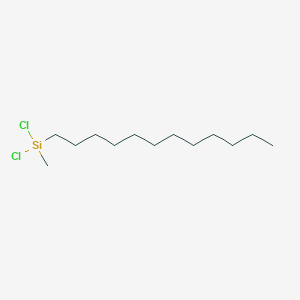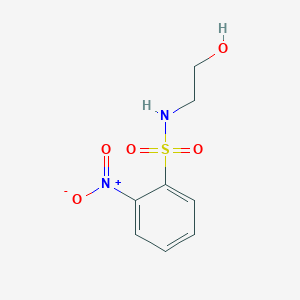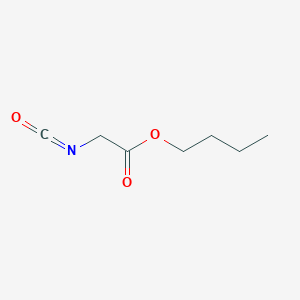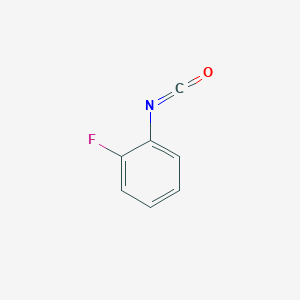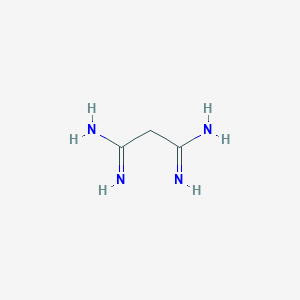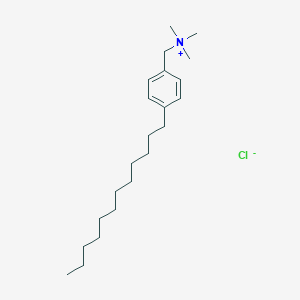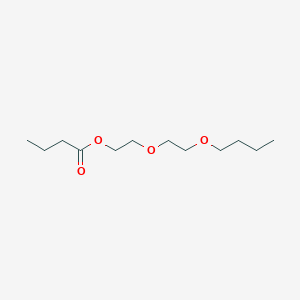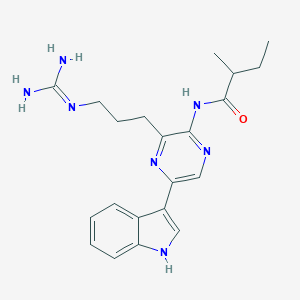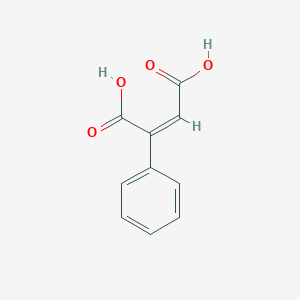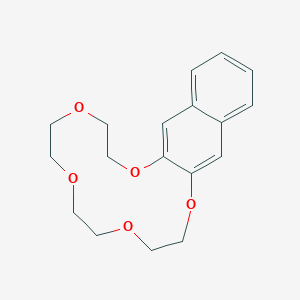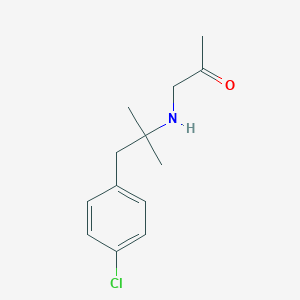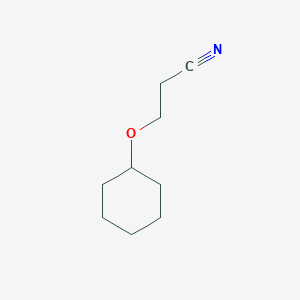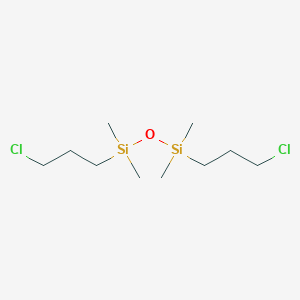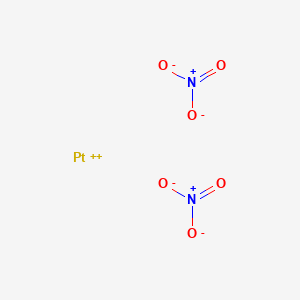
Platinum dinitrate
Übersicht
Beschreibung
Platinum dinitrate is a chemical compound with the molecular formula HNO3Pt . It is also known as nitric acid, platinum salt .
Molecular Structure Analysis
The molecular structure of platinum dinitrate consists of one platinum atom bonded to a nitrate group . The average mass of the molecule is 258.097 Da, and the monoisotopic mass is 257.960449 Da .
Wissenschaftliche Forschungsanwendungen
- Platinum compounds, including Platinum dinitrate, are often used in electrochemistry . For instance, Platinum electrodes are used to oxidize organics or to generate hydrogen or reduce oxygen . Platinum-based catalysts, such as those that could be derived from Platinum dinitrate, have been used in electrocatalysis applications due to their unique geometric and electronic structures .
- Platinum compounds play a significant role in electrocatalysis. They are used in various electrocatalysis applications, including oxygen reduction reaction (ORR), oxygen evolution reaction (OER), CO2 reduction reaction (CO2 RR), nitrogen reduction reaction (NRR), hydrogen evolution reaction (HER), various chemicals oxidation reaction (COR), etc .
- Platinum compounds are also used in photocatalysis. For example, Platinum nanoparticles have been used for simultaneous H2 generation and phenolic compound degradation .
- In electroanalysis, Platinum compounds are used in various ways. For example, nanoscale platinum-modified nichrome showed 50 times greater activity towards formic acid oxidation compared with a bulk platinum electrode .
- Platinum compounds, including Platinum dinitrate, are used in green chemistry. For instance, Platinum-based catalysts are used in sustainable energy production and environmental remediation .
Electrochemistry
Electrocatalysis
Photocatalysis
Electroanalysis
Green Chemistry
Materials Science
- Platinum Diammino Dinitrite, a compound similar to Platinum dinitrate, is used as a salt in electroplating . Electroplating is a process that uses an electric current to reduce dissolved metal cations so that they form a thin coherent metal coating on an electrode .
- Platinum dinitrate is used in the optimization of electroplating solutions. For instance, processing conditions for the ‘P’ and ‘Q’ salt baths (containing platinum as diammino-dinitrate) have been studied using electrochemical methods with a view to improving cathodic efficiency while maintaining an adequate current density .
Electroplating
Optimization of Electroplating Solutions
Water Soluble Crystalline Platinum Source
Safety And Hazards
Platinum dinitrate is classified as a strong oxidizer and may cause fire or explosion . It may be corrosive to metals and can cause severe skin burns and eye damage . It is recommended to keep it in its original packaging, avoid breathing its dust/fume/gas/mist/vapours/spray, and wear protective clothing and eye/face protection .
Eigenschaften
IUPAC Name |
platinum(2+);dinitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2NO3.Pt/c2*2-1(3)4;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAHZABTSDUXMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pt+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
N2O6Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171686 | |
| Record name | Platinum dinitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Platinum dinitrate | |
CAS RN |
18496-40-7 | |
| Record name | Platinum dinitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018496407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum dinitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Platinum dinitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.516 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



